

# Technical Monograph: Thiovardenafile

## Characterization & Analysis

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### Compound of Interest

Compound Name: Thiovardenafile

CAS No.: 912576-24-0

Cat. No.: B590386

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## Executive Summary

**Thiovardenafile** is a synthetic structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafile (Levitra). Chemically, it is distinguished by the substitution of the carbonyl oxygen atom on the imidazo[5,1-f][1,2,4]triazin-4-one ring with a sulfur atom, classifying it as a thione.[1]

This compound is frequently identified in unapproved "natural" dietary supplements intended for sexual enhancement. Because it evades standard screening libraries designed solely for approved PDE5 inhibitors, **Thiovardenafile** represents a significant target for forensic toxicology and pharmaceutical quality control.

## Chemical Identity & Nomenclature[1][2][3][4][5][6]

The precise identification of **Thiovardenafile** requires distinguishing it from its parent compound, Vardenafile, and other sulfur-containing analogues like Thiosildenafil.

## Core Identifiers

Parameter	Data
Common Name	Thiovaridenafil
Chemical Class	Phenylsulfonyl-piperazine / Imidazotriazine-thione
Parent Compound	Vardenafil (CAS: 224785-90-4)
Molecular Formula	C <sub>23</sub> H <sub>32</sub> N <sub>6</sub> O <sub>3</sub> S <sub>2</sub>
Exact Mass	504.1977 Da
Molecular Weight	~504.67 g/mol
Solubility	Soluble in DMSO, Methanol, Acetonitrile; poorly soluble in water.[1][2]

## IUPAC Nomenclature

The IUPAC name is derived from Vardenafil by indicating the thione substitution at the 4-position of the triazine ring.

Standard IUPAC Name: 2-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazine-4-thione[1]

Key Structural Features:

- Imidazo[5,1-f][1,2,4]triazine Core: The central scaffold responsible for PDE5 active site binding.[1]
- 4-Thione Group: The critical modification (C=S) replacing the Vardenafil ketone (C=O).
- Ethylpiperazine Sulfonyl Moiety: The solubilizing tail, identical to Vardenafil.

## Structural Analysis & Synthesis Logic

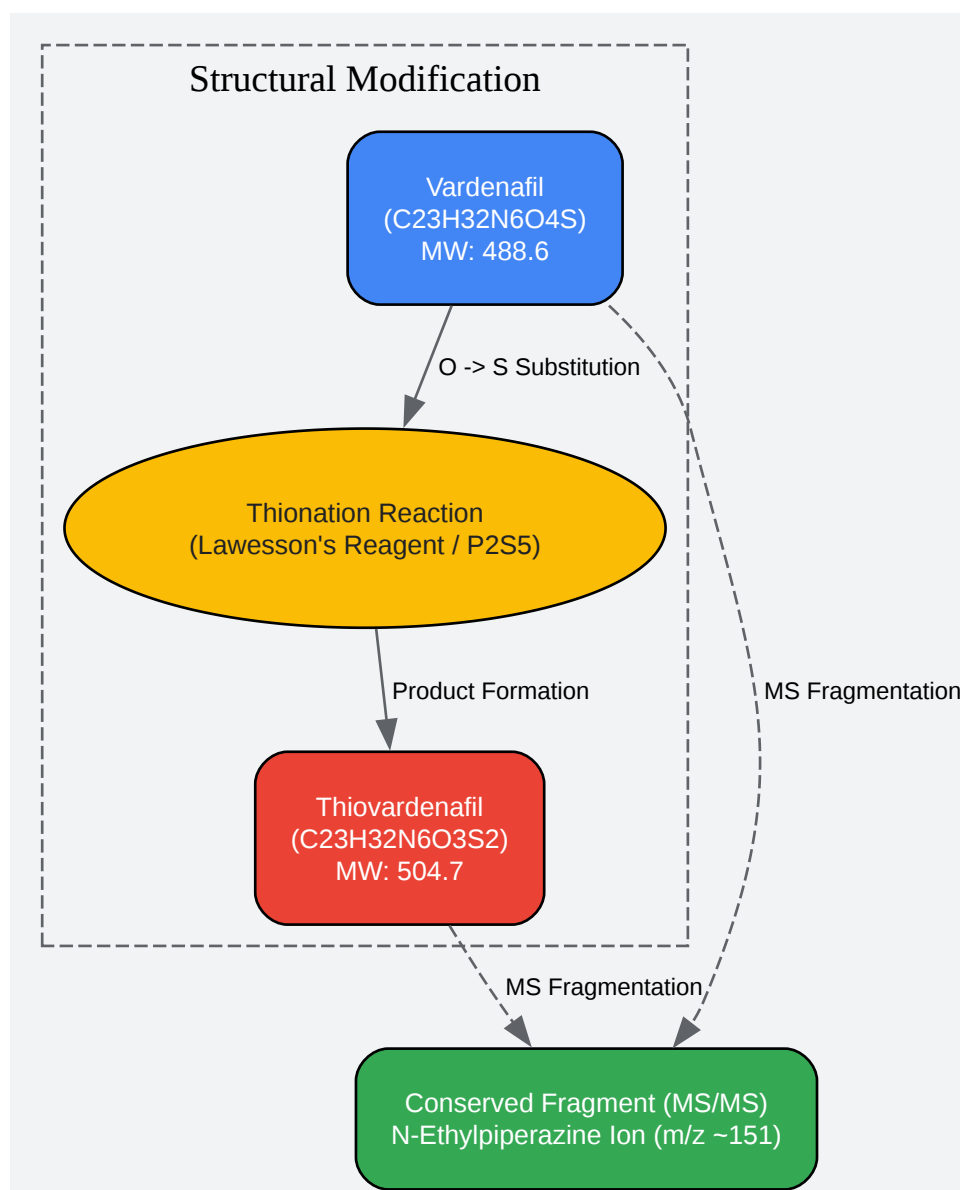
To understand the detection strategy, one must visualize the structural relationship between the approved drug and the analogue. The synthesis of **Thiovaridenafil** typically involves treating

Vardenafil (or its precursor) with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (

).

## Structural Hierarchy Diagram

The following diagram illustrates the chemical lineage and the specific point of modification.



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Figure 1: Structural relationship showing the conversion of Vardenafil to **Thiovaridenafil** via thionation and the conservation of the N-ethylpiperazine fragment.

## Analytical Characterization (LC-MS/MS Protocol)

Reliable detection of **Thioildenafil** requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The thione substitution results in a mass shift of +16 Da compared to Sildenafil (Oxygen [16] replaced by Sulfur [32]).

### Mass Spectrometry Parameters

The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen atoms in the piperazine ring.

- Precursor Ion (Q1):
- Key Product Ions (Q3):
  - m/z 151.1: This is the N-ethylpiperazine fragment.[1] It is the most abundant and stable fragment, conserved between Sildenafil and **Thioildenafil**.
  - m/z 488.2: Loss of the ethyl group or minor fragmentation near the sulfonyl group.

### Experimental Protocol: Extraction & Detection

Objective: Isolate **Thioildenafil** from a complex matrix (e.g., herbal supplement powder).

#### Step 1: Sample Preparation

- Weighing: Transfer 100 mg of homogenized sample into a centrifuge tube.
- Extraction: Add 10 mL of Methanol. Methanol is preferred over acetonitrile for initial extraction due to better solubility of the thione variants.
- Sonication: Sonicate for 15 minutes at ambient temperature to ensure dissolution.
- Clarification: Centrifuge at 4,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.
- Dilution: Dilute the filtrate 1:100 with the initial mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 90:10) to prevent column overload.

## Step 2: LC-MS/MS Configuration[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
- Mobile Phase B: Acetonitrile (Organic modifier).
- Gradient:
  - 0-1 min: 10% B (Isocratic hold)[1]
  - 1-6 min: 10% -> 90% B (Linear ramp)[1]
  - 6-8 min: 90% B (Wash)[1]
  - 8.1 min: 10% B (Re-equilibration)
- Flow Rate: 0.3 mL/min.

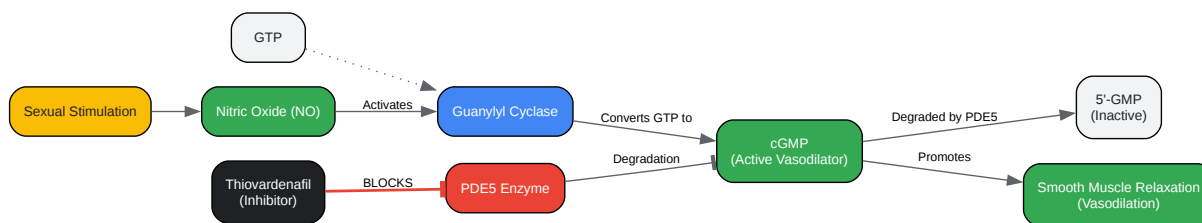
Step 3: Data Analysis Target the 505.2 -> 151.1 transition.[1] A peak appearing at a retention time slightly later than Vardenafil (due to the higher lipophilicity of the sulfur atom compared to oxygen) confirms the presence of **Thiovardeafil**.

## Pharmacological Mechanism of Action[8]

**Thiovardeafil** functions as a potent inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] Its mechanism mirrors that of Vardenafil, but the thione modification may alter binding affinity and metabolic stability (half-life).

## The NO/cGMP Signaling Pathway

Sexual stimulation triggers the release of Nitric Oxide (NO), which activates Guanylyl Cyclase. [3] This enzyme converts GTP to cGMP, leading to smooth muscle relaxation and vasodilation. [3] PDE5 naturally degrades cGMP to GMP, ending the erection. **Thiovardeafil** inhibits PDE5, maintaining high cGMP levels.[3]



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Figure 2: The Nitric Oxide/cGMP signaling pathway illustrating the inhibition of PDE5 by **Thiovardanafil**.

## Safety & Toxicity Profile

Unlike approved PDE5 inhibitors, **Thiovardanafil** has not undergone rigorous clinical safety trials.

- Potency: Thione analogues often exhibit similar or slightly delayed potency compared to parent compounds.
- Metabolism: The C=S bond is metabolically labile and can be oxidatively desulfurated back to the carbonyl (Vardenafil) in the liver by Cytochrome P450 enzymes. This means ingesting **Thiovardanafil** may result in systemic exposure to both the analogue and the parent drug Vardenafil.
- Risk: Uncontrolled dosing in supplements poses risks of hypotension, interaction with nitrates (potentially fatal), and visual disturbances.

## References

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